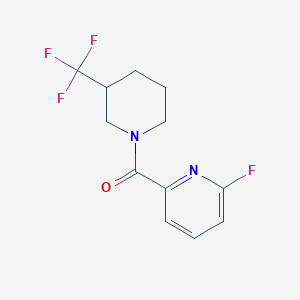

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Description

“(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone” is a fluorinated pyridine derivative featuring a trifluoromethyl-substituted piperidine moiety. This compound belongs to a class of bioactive molecules often explored in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity .

Pyridine derivatives with similar substitution patterns, such as those listed in catalogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol), are frequently utilized in drug discovery for targeting enzymes or receptors in neurological and metabolic disorders .

Properties

IUPAC Name |

(6-fluoropyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHORAZQPXFAMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Fluoropyridin-2-yl Intermediate

Halomethylation of Fluoropyridine: A common intermediate, such as 6-bromo-2-bromomethyl-5-fluoropyridine, is prepared or commercially sourced. This compound serves as a reactive electrophile for nucleophilic substitution on the pyridine ring.

Reaction Conditions: The halomethylated fluoropyridine is reacted with a nucleophilic piperidine derivative under basic conditions. The reaction temperature ranges broadly from -90°C to 100°C depending on the reagents and solvents used, with typical bases including alkoxides or amide bases.

Introduction of the Trifluoromethyl Group on Piperidine

The trifluoromethyl group is introduced on the piperidine ring prior to coupling, often via trifluoromethylation reagents or starting from trifluoromethyl-substituted piperidine derivatives. Specific methods include the use of trifluoromethanesulfonyl chloride or other trifluoromethyl sources under controlled conditions to achieve selective substitution.

The piperidine nitrogen is typically protected or selectively functionalized to allow for subsequent coupling steps.

Coupling to Form the Methanone Linkage

The coupling of the 6-fluoropyridin-2-yl moiety with the 3-(trifluoromethyl)piperidin-1-yl fragment is achieved via formation of a methanone (ketone) bond.

This is often accomplished by reacting the piperidine amine with an acyl halide or an activated carboxylic acid derivative of the pyridine intermediate.

Purification of the product is commonly done by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate or chloroform/methanol to isolate the pure ketone compound.

Representative Reaction Scheme (Simplified)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 6-bromo-2-bromomethyl-5-fluoropyridine + Base + Piperidine derivative | -90 to 100°C, base catalyzed | Intermediate (pyridinyl-piperidine adduct) |

| 2 | Trifluoromethylation reagent + Piperidine derivative | Controlled temperature, selective substitution | 3-(Trifluoromethyl)piperidin-1-yl derivative |

| 3 | Piperidinyl amine + Pyridinyl acyl halide | Room temperature to mild heating | (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |

Analytical and Purification Notes

Silica gel column chromatography is the preferred purification technique, with solvent systems optimized for polarity and compound solubility.

The reaction progress and product purity are monitored by standard analytical methods including NMR, mass spectrometry, and HPLC.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Pyridine Intermediate | 6-bromo-2-bromomethyl-5-fluoropyridine or similar halomethylated fluoropyridine |

| Piperidine Derivative | 3-(Trifluoromethyl)piperidin-1-yl or precursor requiring trifluoromethylation |

| Base | Alkoxide or amide bases (e.g., sodium hydride, potassium tert-butoxide) |

| Reaction Temperature | -90°C to 100°C depending on step |

| Solvent | DME, acetonitrile, or other polar aprotic solvents |

| Purification | Silica gel chromatography (hexane/ethyl acetate to chloroform/methanol gradients) |

| Yield | Typically moderate to high (dependent on step and scale) |

Research Findings and Considerations

The choice of halomethylated fluoropyridine is critical for regioselectivity and yield; 6-bromo-2-bromomethyl-5-fluoropyridine is preferred for its availability and reactivity.

Trifluoromethylation methods require careful control to avoid over-substitution or side reactions; reagents such as trifluoromethanesulfonyl chloride have been effectively used.

Reaction temperatures and equivalents of reagents are optimized to balance conversion and minimize decomposition or side products.

The synthetic route allows for scalability and adaptation to related fluorinated ketone compounds, making it valuable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exhibit significant activity as inhibitors of specific cancer-related targets. For example, derivatives of this compound have been explored for their ability to inhibit enzymes involved in tumor progression, such as QPCTL and QPCT, which are implicated in cancer metabolism and survival pathways .

-

Inhibition of Mycobacterial ATP Synthase

- Research has shown that related compounds can act as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for treating tuberculosis (TB). The structure-activity relationship studies have demonstrated that modifications in the piperidine ring can enhance the inhibitory activity against Mycobacterium tuberculosis .

-

Neuropharmacological Effects

- The trifluoromethyl group in the piperidine structure may influence the central nervous system activity of the compound. Preliminary investigations suggest potential applications in treating neurological disorders, although further research is needed to establish efficacy and safety profiles.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are beneficial for drug-like properties.

- Piperidine Modifications : Variations in the piperidine ring's substituents can significantly impact biological activity, with certain modifications leading to improved potency against specific biological targets .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of QPCTL in cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Tuberculosis Inhibition | Reported significant activity against Mycobacterium tuberculosis with select derivatives showing MIC values below 1 µg/mL. |

| Study 3 | Neuropharmacology | Preliminary results indicate potential neuroprotective effects in animal models; further investigation required for clinical relevance. |

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity. Below is a comparative analysis based on evidence from catalogs and research articles:

Structural and Physicochemical Comparisons

*Lipophilicity values are estimated using fragment-based methods.

†Inferred from insecticidal studies on fluorinated plant extracts in .

Key Differences and Implications

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability compared to the dimethylpiperidine analog in . This substitution may reduce cytochrome P450-mediated degradation, extending half-life in vivo . Pyrrolidine vs. Conversely, the piperidine moiety in the target compound may favor interactions with deeper hydrophobic cavities.

Electronic and Steric Profiles :

- The 6-fluoropyridin-2-yl group in all compounds introduces electron-withdrawing effects, polarizing the ketone bridge and enhancing electrophilicity. This could facilitate nucleophilic interactions in biological systems (e.g., covalent inhibition) .

- The TBDMS-protected hydroxyl group in ’s compound serves as a synthetic handle for further derivatization, a strategy absent in the target compound but critical in prodrug development.

Applications in Drug Discovery: The target compound’s high lipophilicity (LogP ~2.8) suggests suitability for blood-brain barrier penetration, aligning with CNS drug candidates. In contrast, the hydroxymethyl-substituted pyrrolidine in prioritizes solubility for intravenous formulations . Analogs with aryl substitutions (e.g., ) demonstrate specificity for metabolic enzymes like 11-β-HSD1, highlighting the role of aromatic interactions in target selectivity .

Biological Activity

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, a compound with the CAS number 1550149-01-3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated pyridine ring and a trifluoromethyl-substituted piperidine moiety, which influence its biological properties.

Research indicates that the compound may interact with various biological targets, particularly in the realm of neuropharmacology and anti-mycobacterial activity. Its structural similarity to known pharmacophores suggests potential activity against specific enzymes or receptors involved in disease pathways.

- Neuropharmacological Effects : The presence of the piperidine ring is known to enhance interactions with neurotransmitter systems, potentially affecting dopamine and serotonin receptors.

- Anti-mycobacterial Activity : Compounds with similar structures have been reported to exhibit inhibitory effects on Mycobacterium tuberculosis, suggesting that this compound may also possess anti-tubercular properties.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

Table 1: Summary of Biological Activities

Case Studies

- Anti-mycobacterial Activity : A study highlighted the synthesis of derivatives related to this compound, demonstrating that modifications in the piperidine ring could enhance anti-mycobacterial efficacy. Compounds exhibiting similar structural features showed promising results against drug-resistant strains of M. tuberculosis .

- Neuropharmacological Evaluation : Another investigation assessed the binding affinity of similar compounds to serotonin receptors, indicating that modifications such as trifluoromethyl substitutions could enhance receptor interaction and selectivity .

Q & A

Q. Key Factors Influencing Yield :

- Solvent Choice : DMSO enhances fluorination efficiency but may require post-reaction purification to remove sulfoxide byproducts .

- Catalyst Loading : Excess Pd catalysts can lead to dehalogenation side reactions; stoichiometric optimization is critical .

- Moisture Sensitivity : The trifluoromethyl group is hygroscopic; reactions must be conducted under anhydrous conditions to prevent hydrolysis .

Basic: How is the compound characterized to confirm structural integrity and purity in academic research?

Answer:

Standard characterization methods include:

- NMR Spectroscopy :

- ¹⁹F NMR confirms the presence of fluorine atoms in the pyridine (δ ~ -110 ppm) and trifluoromethyl (δ ~ -60 ppm) groups.

- ¹H/¹³C NMR resolves the piperidine ring conformation and methanone connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₁F₄N₂O) with <2 ppm error .

- HPLC-PDA : Quantifies purity (>95%) and detects polar impurities, especially residual fluorination reagents like KF .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the planar geometry of the methanone group .

Advanced: What strategies are employed to optimize regioselectivity during fluorination of the pyridine ring?

Answer:

Regioselective fluorination at the 6-position of pyridine is challenging due to competing 2- or 4-substitution. Strategies include:

- Directed ortho-Metalation : Using directing groups (e.g., -OMe or -NHBoc) to block undesired positions before fluorination .

- Lewis Acid-Mediated Control : BF₃·OEt₂ coordinates with the pyridine nitrogen, directing electrophilic fluorination to the para position relative to existing substituents .

- Microwave-Assisted Synthesis : Short reaction times (10–30 min) reduce thermal degradation and improve selectivity for the 6-fluoro product .

Contradictions : Some studies report competing C-H activation at the 4-position under Pd catalysis, necessitating additive screening (e.g., silver salts) to suppress side pathways .

Advanced: How do computational models aid in predicting the bioactivity of this compound against target proteins?

Answer:

- Molecular Docking : The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity are modeled to assess binding affinity to enzymes (e.g., kinases or GPCRs). Docking scores correlate with experimental IC₅₀ values for targets like histone deacetylases .

- MD Simulations : Simulations (50–100 ns) reveal conformational stability of the piperidine ring in hydrophobic binding pockets, with RMSD <2 Å indicating stable ligand-protein interactions .

- QSAR Studies : Electron-withdrawing effects of fluorine atoms improve predicted logP values (∼2.5), enhancing membrane permeability in silico .

Limitations : False positives arise from overestimating fluorine’s electrostatic contributions; experimental validation via SPR or ITC is required .

Advanced: What are the observed contradictions in the compound’s stability under varying pH conditions, and how are they addressed methodologically?

Answer:

Contradictions :

- Acidic Conditions (pH <3) : The trifluoromethyl group undergoes hydrolysis to carboxylic acid, degrading the compound .

- Basic Conditions (pH >10) : The methanone moiety is susceptible to nucleophilic attack, forming alcohols or ethers .

Q. Mitigation Strategies :

- Lyophilization : Storage as a lyophilized powder at -20°C under argon prevents hydrolysis .

- Buffered Formulations : Use of citrate buffers (pH 5–6) in biological assays minimizes degradation during in vitro testing .

- Stabilizing Additives : Co-administration with cyclodextrins or PEG enhances solubility and shields the methanone group from nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.